ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by their condensation and cyclization under controlled conditions. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the formation of the thiazolopyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating diseases.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidines with varying substituents. These compounds share a common core structure but differ in their functional groups, leading to diverse chemical and biological properties.
Uniqueness
The uniqueness of ETHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-{[2-(ACETYLOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C28H26N2O8S |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(2-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H26N2O8S/c1-6-36-27(34)24-15(2)29-28-30(25(24)19-11-12-21(38-17(4)32)22(13-19)35-5)26(33)23(39-28)14-18-9-7-8-10-20(18)37-16(3)31/h7-14,25H,6H2,1-5H3/b23-14+ |
InChI Key |
KCIQYHXHHXMOOM-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC=CC=C4OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC=CC=C4OC(=O)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.